2-(Thiolan-3-yloxy)-6-(trifluoromethyl)pyridine

Description

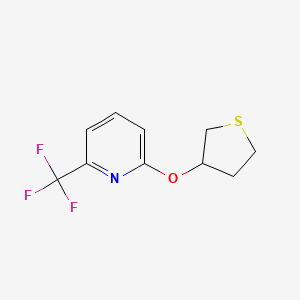

2-(Thiolan-3-yloxy)-6-(trifluoromethyl)pyridine is a pyridine derivative featuring a trifluoromethyl group at position 6 and a thiolan-3-yloxy (tetrahydrothiophen-3-yloxy) substituent at position 2. The thiolan-3-yloxy moiety introduces both sulfur and oxygen atoms, influencing solubility and reactivity.

Properties

IUPAC Name |

2-(thiolan-3-yloxy)-6-(trifluoromethyl)pyridine | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H10F3NOS/c11-10(12,13)8-2-1-3-9(14-8)15-7-4-5-16-6-7/h1-3,7H,4-6H2 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FIOVKFITDBTTPE-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CSCC1OC2=CC=CC(=N2)C(F)(F)F | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H10F3NOS | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

249.25 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

The synthesis of 2-(Thiolan-3-yloxy)-6-(trifluoromethyl)pyridine typically involves the following steps:

Starting Materials: The synthesis begins with the selection of appropriate starting materials, such as 2-chloro-6-(trifluoromethyl)pyridine and thiolane-3-ol.

Reaction Conditions: The reaction is carried out under controlled conditions, often involving the use of a base such as potassium carbonate to facilitate the nucleophilic substitution reaction.

Industrial Production: Industrial production methods may involve optimization of reaction conditions, such as temperature and solvent choice, to maximize yield and purity. The use of continuous flow reactors and other advanced techniques can enhance the efficiency of the synthesis process.

Chemical Reactions Analysis

2-(Thiolan-3-yloxy)-6-(trifluoromethyl)pyridine undergoes various types of chemical reactions, including:

Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate, leading to the formation of sulfoxides or sulfones.

Reduction: Reduction reactions can be performed using reducing agents like lithium aluminum hydride, resulting in the formation of thiolane derivatives.

Substitution: The compound can undergo nucleophilic substitution reactions, where the thiolan-3-yloxy group can be replaced by other nucleophiles under appropriate conditions.

Scientific Research Applications

Biological Activities

The biological activities of 2-(Thiolan-3-yloxy)-6-(trifluoromethyl)pyridine derivatives have been investigated extensively. Key findings include:

- Antifungal Activity : Certain derivatives exhibit significant antifungal properties against pathogens such as Botrytis cinerea and Sclerotinia sclerotiorum. For instance, compounds derived from this structure showed inhibition rates comparable to established antifungals .

- Insecticidal Activity : The compound has demonstrated moderate insecticidal effects against pests like Mythimna separata and Spodoptera frugiperda, indicating potential applications in crop protection .

- Anticancer Properties : Preliminary studies suggest that some derivatives possess anticancer activities against cell lines such as PC3 and A549, although further research is needed to establish efficacy .

Applications in Agrochemicals

The incorporation of trifluoromethyl groups into pyridine derivatives has led to the development of several agrochemicals aimed at pest control. The unique electronic properties imparted by fluorine enhance the biological activity of these compounds. Notable applications include:

- Crop Protection Agents : Several TFMP derivatives have been formulated into pesticides that protect crops from a variety of pests. For example, Fluazifop-butyl was one of the first trifluoromethylpyridine derivatives introduced into the market .

| Compound Name | Application Type | Activity Level |

|---|---|---|

| Fluazifop-butyl | Herbicide | High |

| 2,3-Dichloro-5-(trifluoromethyl)pyridine | Insecticide | Moderate |

Pharmaceutical Applications

In addition to agrochemical uses, this compound has potential applications in pharmaceuticals:

- Thrombin Receptor Antagonists : Research has indicated that certain derivatives may act as thrombin receptor antagonists, which could be beneficial in treating conditions like thrombosis and stroke .

- Anticancer Agents : The anticancer potential observed in preliminary studies suggests that this compound could be further developed into therapeutic agents for various malignancies .

Case Studies

-

Agrochemical Development :

- A study focused on synthesizing a series of trifluoromethylpyridine derivatives for use as insecticides demonstrated effective pest control with minimal environmental impact. The synthesized compounds were evaluated for their efficacy against common agricultural pests, showing promising results.

-

Pharmaceutical Research :

- Another study explored the use of trifluoromethylpyridine derivatives in cancer therapy. In vitro tests indicated that certain compounds exhibited selective cytotoxicity towards cancer cells while sparing normal cells, highlighting their therapeutic potential.

Mechanism of Action

The mechanism of action of 2-(Thiolan-3-yloxy)-6-(trifluoromethyl)pyridine involves its interaction with specific molecular targets and pathways. The compound’s thiolan-3-yloxy group and trifluoromethyl group contribute to its binding affinity and reactivity with enzymes and receptors. These interactions can modulate biological processes, making the compound valuable in drug discovery and development.

Comparison with Similar Compounds

Comparison with Similar Pyridine Derivatives

Structural and Electronic Features

Target Compound

- Structure : Pyridine ring with trifluoromethyl (CF₃) at position 6 and thiolan-3-yloxy at position 2.

- Key Properties :

- Electron-withdrawing effects : CF₃ stabilizes the ring, reducing electron density.

- Hydrophilicity : The ether oxygen in thiolan-3-yloxy enhances polarity compared to purely sulfur-based substituents.

Analog 1: 2-Pentyl-6-(thiophen-2-yl)-4-(trifluoromethyl)pyridine (96g)

- Structure : CF₃ at position 4, thiophen-2-yl at position 6, pentyl at position 2 .

- Key Differences :

- Thiophene (aromatic sulfur heterocycle) vs. thiolan-oxy (saturated sulfur-oxygen substituent).

- CF₃ at position 4 vs. 6 alters electronic distribution.

- Synthesis : 58% yield via urea-mediated cyclization of a ketone precursor .

Analog 2: N-methylsulfonyl-6-[2-(3-pyridyl)thiazol-5-yl]pyridine-2-carboxamide

Physicochemical Properties

Biological Activity

2-(Thiolan-3-yloxy)-6-(trifluoromethyl)pyridine is a compound of interest due to its potential biological activities, particularly in agricultural and pharmaceutical applications. This article reviews its biological activity, focusing on antiviral properties, immunosuppressive effects, and other relevant mechanisms of action.

Chemical Structure and Properties

The compound features a pyridine ring substituted with a thiolane moiety and a trifluoromethyl group, which is believed to enhance its biological activity through unique physicochemical properties. The trifluoromethyl group can influence the compound's lipophilicity and reactivity, potentially affecting its interaction with biological targets.

Biological Activity Overview

Research has indicated that derivatives of trifluoromethylpyridine exhibit a range of biological activities, including antiviral, antibacterial, and immunomodulatory effects. Below is a summary of key findings related to the biological activity of this compound.

Antiviral Activity

- Mechanism : The compound has shown potential as an antiviral agent against Tobacco Mosaic Virus (TMV) and Cucumber Mosaic Virus (CMV). It enhances the activity of plant defense enzymes such as superoxide dismutase (SOD), polyphenol oxidase (PPO), and phenylalanine ammonia-lyase (PAL), which are crucial for plant immunity.

- Bioassay Results : In bioassays, several derivatives demonstrated significant protective activities against TMV at concentrations as low as 500 μg/mL. For instance, compound A16 exhibited an EC50 value of 18.4 μg/mL against TMV, indicating strong antiviral properties compared to standard treatments .

Table 1: Antiviral Activities of Compounds Derived from Trifluoromethylpyridine

| Compound | Virus Type | Protective Activity (%) | EC50 (μg/mL) |

|---|---|---|---|

| A16 | TMV | 87.0 | 18.4 |

| A3 | CMV | 61.0 | 500 |

| NNM | TMV | 74.5 | 50.2 |

Immunosuppressive Effects

The compound's structural characteristics suggest potential immunosuppressive activity. Studies on similar pyridine derivatives indicate that they can modulate immune responses by inhibiting pathways like NF-κB, which is crucial in inflammation and immune response regulation .

- In Vitro Studies : In experiments using HEK293/NF-κB-Luc cells, compounds similar to this compound showed IC50 values indicating significant inhibition of NF-κB activation without affecting cell viability at higher concentrations .

Table 2: Immunosuppressive Activity of Pyridine Derivatives

| Compound | Target Pathway | IC50 (μM) | Cell Viability (%) at 100 μM |

|---|---|---|---|

| Compound 5 | NF-κB | 8.75 | >90 |

| Compound 11 | NF-κB | 0.74 | >95 |

Case Studies

- Field Trials on Crop Protection : In agricultural settings, derivatives of trifluoromethylpyridine have been tested for their efficacy in protecting crops from viral infections. Field trials demonstrated that certain compounds significantly reduced disease incidence in treated plants compared to untreated controls.

- Pharmaceutical Applications : Research has explored the use of trifluoromethylpyridine derivatives in developing new therapeutic agents for chronic infections and cancer immunotherapy by targeting immune checkpoints like PD-1/PD-L1 . These studies suggest that the compound could enhance T cell responses in chronic infections.

Q & A

Q. What are the established synthetic routes for 2-(Thiolan-3-yloxy)-6-(trifluoromethyl)pyridine?

The synthesis typically involves two key steps:

- Step 1: Introduction of the trifluoromethyl group to the pyridine ring via trifluoromethylation using agents like CF3I under anhydrous conditions .

- Step 2: Functionalization of the pyridine at the 2-position with a thiolan-3-yloxy group. This can be achieved by reacting 2-chloro-6-(trifluoromethyl)pyridine with thiolan-3-ol in the presence of a base (e.g., K2CO3) and a polar aprotic solvent (e.g., DMF) .

Critical Parameters: Reaction temperature (60–80°C), solvent purity, and exclusion of moisture to avoid side reactions .

Q. How is the compound characterized for structural confirmation?

- NMR Spectroscopy: <sup>1</sup>H and <sup>19</sup>F NMR are used to confirm the positions of the trifluoromethyl and thiolan-3-yloxy groups. The splitting pattern of pyridine protons (e.g., δ 8.2–8.5 ppm) and fluorine coupling constants are diagnostic .

- X-ray Crystallography: Provides unambiguous confirmation of the stereochemistry and bond angles, especially for the thiolan ring conformation .

- Mass Spectrometry: High-resolution MS (HRMS) confirms the molecular formula (C10H10F3NO2S) .

Q. What are the stability considerations for this compound under laboratory conditions?

- Thermal Stability: Decomposes above 150°C; store at –20°C in inert atmospheres .

- Hydrolytic Sensitivity: The thiolan-3-yloxy group is prone to hydrolysis in acidic or aqueous conditions. Use anhydrous solvents (e.g., THF, DCM) for reactions .

Advanced Research Questions

Q. How can conflicting reactivity data for the trifluoromethyl group be resolved?

- Issue: Discrepancies in trifluoromethylation efficiency (e.g., incomplete substitution or over-fluorination).

- Methodology:

- Kinetic Studies: Monitor reaction progress via <sup>19</sup>F NMR to identify intermediate species .

- Solvent Screening: Compare DMSO (polar, high dielectric) vs. THF (less polar) to optimize CF3 group retention .

- Catalyst Optimization: Use Pd(0) or Cu(I) catalysts to enhance regioselectivity .

Q. What strategies improve yield in multi-step syntheses involving this compound?

- Purification: Use flash chromatography (silica gel, hexane/EtOAc gradient) to isolate intermediates .

- Protection-Deprotection: Temporarily protect reactive sites (e.g., silylation of hydroxyl groups in thiolan derivatives) to prevent side reactions .

- Scale-Up Adjustments: For >10 mmol scales, replace THF with DMF to maintain solubility and reduce reaction time .

Q. How does the thiolan-3-yloxy group influence biological activity in related compounds?

- Case Study: Analogous compounds with thiolan-oxy substituents exhibit enhanced antimicrobial activity due to improved membrane permeability. For example, derivatives with similar structures showed MIC values of 2–8 µg/mL against S. aureus .

- Mechanistic Insight: The sulfur atom in the thiolan ring may participate in hydrogen bonding with bacterial enzymes, as suggested by molecular docking studies .

Q. What computational methods are suitable for predicting reactivity or interaction mechanisms?

- DFT Calculations: Model the electron-withdrawing effect of the trifluoromethyl group on pyridine ring electrophilicity .

- Molecular Dynamics (MD): Simulate interactions with biological targets (e.g., cytochrome P450 enzymes) to predict metabolic pathways .

- SAR Analysis: Compare with analogs like 2-chloro-4-methyl-6-(trifluoromethyl)pyridine to identify critical functional groups .

Data Contradiction Analysis

Q. Discrepancies in reported antimicrobial activity of structurally similar compounds

- Example: A 2023 study reported weak activity (MIC > 64 µg/mL) for a triazolo-pyridazine analog, while a 2024 paper noted strong inhibition (MIC = 4 µg/mL) for a thieno-pyridine derivative .

- Resolution:

- Test Conditions: Re-evaluate assays using standardized protocols (e.g., CLSI guidelines) to control for variables like inoculum size.

- Structural Nuances: The thieno-pyridine’s planar structure may enhance DNA intercalation vs. the bulkier triazolo-pyridazine .

Q. Conflicting synthetic yields for trifluoromethylated pyridines

- Issue: Yields range from 45% (microwave-assisted) to 72% (conventional heating) .

- Root Cause: Microwave conditions may unevenly distribute energy, leading to decomposition.

- Solution: Use controlled microwave reactors with temperature feedback or switch to oil-bath heating for reproducibility .

Experimental Design Recommendations

Q. Optimizing reaction conditions for scale-up

- DoE Approach: Use a factorial design to test variables:

- Factors: Temperature (60–100°C), solvent (DMF vs. THF), catalyst loading (0.5–2 mol%).

- Response Variables: Yield, purity, reaction time .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.